8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Brand Name: Vulcanchem
CAS No.: 126718-16-9
VCID: VC21225061
InChI: InChI=1S/C12H14N2/c1-9-2-3-12-10(6-9)7-11-8-13-4-5-14(11)12/h2-3,6-7,13H,4-5,8H2,1H3
SMILES: CC1=CC2=C(C=C1)N3CCNCC3=C2
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol

8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

CAS No.: 126718-16-9

Cat. No.: VC21225061

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole - 126718-16-9

Specification

CAS No. 126718-16-9
Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
IUPAC Name 8-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Standard InChI InChI=1S/C12H14N2/c1-9-2-3-12-10(6-9)7-11-8-13-4-5-14(11)12/h2-3,6-7,13H,4-5,8H2,1H3
Standard InChI Key DNBQBRIEOPMTKR-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N3CCNCC3=C2
Canonical SMILES CC1=CC2=C(C=C1)N3CCNCC3=C2

Introduction

Chemical Structure and Properties

Molecular Identity

8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole (CAS: 126718-16-9) is characterized by its tricyclic structure consisting of a fused indole and pyrazine ring system. The molecular formula of this compound is C12H14N2, with a molecular weight of 186.25 g/mol. Its structural uniqueness stems from the methyl group positioned at the 8-position of the tetrahydropyrazino[1,2-a]indole core, which significantly influences its chemical reactivity and biological activity profile.

Chemical Identifiers

The compound can be identified using several chemical notation systems. Its InChI is InChI=1S/C12H14N2/c1-9-2-3-12-10(6-9)7-11-8-13-4-5-14(11)12/h2-3,6-7,13H,4-5,8H2,1H3, and its canonical SMILES notation is CC1=CC2=C(C=C1)N3CCNCC3=C2. These standardized notations allow for unambiguous identification of the compound across chemical databases and literature.

Physical and Chemical Properties

The compound features distinctive physical and chemical properties that contribute to its pharmaceutical potential. As a heterocyclic compound, it possesses specific reactivity patterns due to the presence of nitrogen atoms in its structure. The tetrahydropyrazino portion provides basic properties, while the indole moiety contributes to its aromatic character and potential for π-π interactions with biological targets.

Synthesis Methodologies

Synthetic Routes

The synthesis of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole typically employs multicomponent reactions (MCRs) due to their efficiency in generating complex molecular structures. One common approach involves the Ugi-four-component condensation, utilizing 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides as reactants. This synthetic strategy is valued for its ability to generate molecular complexity and diversity in relatively few steps.

Alternative Synthesis Methods

Biological Activities

Anticancer Properties

Research has revealed that 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole and its analogs demonstrate promising anticancer activities. Certain derivatives exhibit potent cytotoxic effects against breast cancer cell lines, with particular efficacy against PTEN-deficient MDA-MB-468 cells. Interestingly, some analogs have shown synergistic effects when combined with established EGFR inhibitors like gefitinib, suggesting potential applications in combination therapy approaches.

The importance of structural features in anticancer activity is evident from studies on related compounds. For instance, research on the related 8-methoxypyrazino[1,2-a]indole demonstrated significant antiproliferative activity against human chronic myelogenous leukemia K562 cells . This positional isomer showed substantially higher activity compared to compounds with the methoxy group at the 7- or 6-position, highlighting the critical nature of substituent positioning for biological activity .

Antimicrobial Activity

Various studies have demonstrated the antimicrobial properties of pyrazino[1,2-a]indole derivatives including 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. These compounds have exhibited efficacy against both Gram-positive and Gram-negative bacteria. The antimicrobial activity profile is summarized in the table below:

Bacterial StrainSensitivityMIC Range (μg/disc)
Staphylococcus aureusHigh3.75-15
Salmonella typhiModerate15-30
Pseudomonas aeruginosaModerate15-60
Streptomyces thermonitrificansVariable15-60
Escherichia coliModerate15-30

These findings suggest potential applications in developing novel antimicrobial agents, particularly against resistant bacterial strains.

Neuropharmacological Effects

The neuropharmacological potential of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole has been investigated in several studies. The compound and its derivatives have shown promise as melatonin receptor agonists, potentially influencing sleep regulation and mood disorders. The mechanism underlying these effects involves inhibition of monoamine oxidase (MAO), which leads to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This mechanism suggests potential applications in treating neurological and psychiatric disorders.

Structure-Activity Relationships

Importance of Substitution Patterns

Structure-activity relationship studies of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole and related compounds have revealed critical insights into the molecular features that drive biological activity. The position of substituents on the pyrazino[1,2-a]indole core significantly influences biological activity, as demonstrated by studies on related compounds .

Research on the related 8-methoxypyrazino[1,2-a]indole provided clear evidence that moving the methoxy group from the 8- to the 7- or 6-position resulted in compounds with dramatically reduced antiproliferative activity against K562 leukemia cells . This finding highlights the critical nature of substituent positioning for biological activity and provides valuable guidance for rational drug design efforts.

Electronic and Steric Effects

The electronic properties of substituents also play a crucial role in determining biological activity. Studies have compared the effects of electron-withdrawing (F and Cl) and electron-donating (Me and MeO) substituents at various positions of the pyrazino[1,2-a]indole nucleus . These investigations have provided valuable insights into how electronic effects influence binding to biological targets and subsequent pharmacological responses.

Mechanism of Action

Molecular Targets

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole involves interaction with various molecular targets and biological pathways. One significant interaction is with monoamine oxidase (MAO), where the compound acts as an inhibitor. This inhibition leads to increased levels of monoamines such as serotonin and dopamine in the brain, potentially explaining the compound's neuropharmacological effects.

Anticancer Mechanisms

In cancer cells, certain derivatives of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole have been shown to inhibit Akt phosphorylation, particularly in MDA-MB-468 cells. This mechanism suggests interference with the PI3K/Akt signaling pathway, which is critical for cancer cell survival and proliferation. The selectivity of some analogs for specific cancer cell types suggests the involvement of additional, possibly cell-specific, molecular targets.

Comparative Analysis with Related Compounds

Structural Analogs

8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole can be compared with other structurally related compounds to understand the impact of specific structural features on biological activity. One such related compound is 1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole, which features an oxo group at the 1-position. This modification significantly alters the compound's reactivity and biological activity profile.

Another set of related compounds includes 2-substituted arylmethyl-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoles, which have been evaluated for their cytotoxic activity against various cancer cell lines. The comparison of these compounds with 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole provides valuable insights into how specific structural modifications influence biological activity.

Activity Comparison

The table below presents a comparative analysis of the biological activities of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole and related compounds:

CompoundAntibacterial ActivityAnticancer ActivityMAO Inhibition
8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoleModerateSignificantHigh
1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indoleLowModerateModerate
2-Substituted arylmethyl derivativesHighVariableLow to Moderate
8-Methoxypyrazino[1,2-a]indoleModerateHigh against K562 cellsNot reported

This comparison highlights the unique pharmacological profile of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole and illustrates how specific structural features contribute to different biological activities .

Research Applications and Future Directions

Synthetic Chemistry Applications

The synthetic methodologies developed for 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole have broader applications in synthetic organic chemistry. The multicomponent reaction approaches used for its synthesis can be adapted for the preparation of other complex heterocyclic compounds. Additionally, the established chemical reactivity patterns provide valuable information for designing synthetic routes to related compounds.

Future Research Directions

Several promising avenues for future research on 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole include:

  • Development of more selective derivatives with enhanced potency against specific cancer cell lines

  • Investigation of additional biological activities, such as antiviral or antiparasitic properties

  • Detailed mechanistic studies to better understand the molecular basis of the observed biological activities

  • Exploration of potential synergistic effects with established therapeutic agents

  • Development of more efficient and environmentally friendly synthetic routes

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